

# Structure-Activity Relationship of Piperazine Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *Piperazine sulfate*

Cat. No.: *B3028988*

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The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.<sup>[1][2]</sup> Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it a versatile building block for the design of novel therapeutic agents.<sup>[2][3]</sup> This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperazine derivatives in three key therapeutic areas: oncology, infectious diseases, and neurological disorders. The information presented is intended for researchers, scientists, and drug development professionals.

## Anticancer Activity of Vindoline-Piperazine Conjugates

A series of novel vindoline-piperazine conjugates have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines (NCI60). The study revealed that modifications at both the piperazine moiety and the linker connecting it to the vindoline core significantly impact cytotoxic activity.

## Data Presentation: In Vitro Anticancer Activity

The table below summarizes the 50% growth inhibition (GI50) values for a selection of vindoline-piperazine conjugates against representative cancer cell lines.

Compound ID	Linker at Vindoline Position	N-substituent on Piperazine	Breast Cancer (MDA-MB-468) GI <sub>50</sub> (μM)	Non-Small Cell Lung Cancer (HOP-92) GI <sub>50</sub> (μM)
23	17	[4-(Trifluoromethyl)benzyl]	1.00	Not Reported
25	17	1-bis(4-Fluorophenyl)methyl	Not Reported	1.35
20	10	N-(4-((Trifluoromethyl)phenoxy)butyl)	>100	>100

Data extracted from a study on novel vindoline-piperazine conjugates as anticancer agents.

## Structure-Activity Relationship Insights

The data indicates that the position of the piperazine conjugate on the vindoline scaffold is crucial for activity. Conjugates at position 17 of vindoline (compounds 23 and 25) demonstrated significantly higher potency compared to those at position 10 (compound 20). Furthermore, the nature of the N-substituent on the piperazine ring plays a key role in determining the anticancer activity. The presence of a [4-(trifluoromethyl)benzyl] group (compound 23) and a 1-bis(4-fluorophenyl)methyl group (compound 25) resulted in potent growth inhibition.

## Experimental Protocols

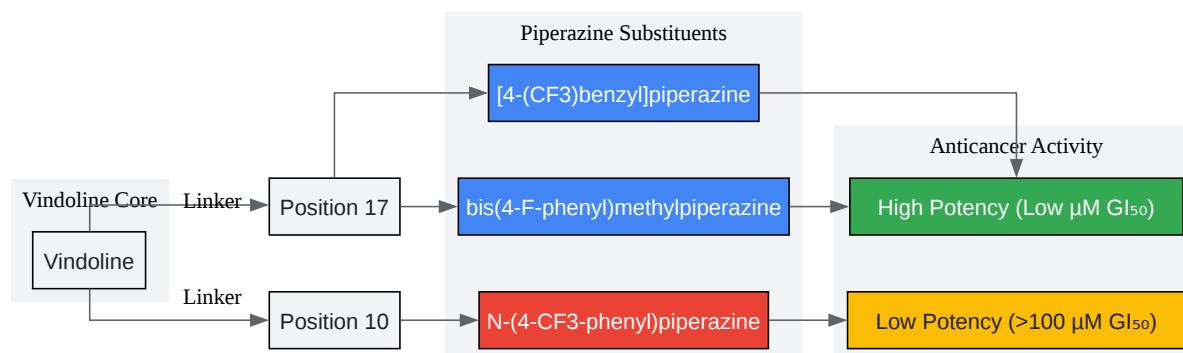
### NCI-60 Human Tumor Cell Line Screen:

The in vitro antiproliferative activity of the vindoline-piperazine conjugates was determined using the NCI-60 screen.<sup>[4]</sup>

- Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

- Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
- Drug Addition: After 24 hours of incubation, the test compounds are added at five different concentrations (typically ranging from 10 nM to 100  $\mu$ M).
- Incubation: The plates are incubated for an additional 48 hours.
- Cell Viability Assay: The assay is terminated by the addition of cold trichloroacetic acid (TCA) to fix the cells. The fixed cells are then stained with sulforhodamine B (SRB), a protein-binding dye.
- Data Analysis: The absorbance of the solubilized dye is measured at 515 nm, and the GI<sub>50</sub> value is calculated, which represents the concentration of the compound that causes 50% inhibition of cell growth.

## Visualization



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SAR of Vindoline-Piperazine Conjugates.

# Antimicrobial Activity of Coumarin-Piperazine Hybrids

A series of coumarin-piperazine hybridized indolylcyanoenones were synthesized and evaluated for their antibacterial activity. The study highlights the importance of specific substituents on the indole and piperazine moieties for potent antimicrobial effects.

## Data Presentation: In Vitro Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected coumarin-piperazine hybrids against Gram-positive and Gram-negative bacteria.

Compound ID	Indole C6-substituent	N-substituent on Piperazine	S. aureus 25923 MIC (µg/mL)	P. aeruginosa ATCC 27853 MIC (µg/mL)
5e	6-Bromo	Unsubstituted	2	>32
5f	6-Methyl	Unsubstituted	>32	2
11f	Unsubstituted	4-Chlorobenzyl	>32	1

Data extracted from a study on the synthesis and biological evaluation of piperazine hybridized coumarin indolylcyanoenones with antibacterial potential.[\[5\]](#)

## Structure-Activity Relationship Insights

The SAR study of these hybrids reveals that substitution on the indole ring and the piperazine nitrogen significantly influences antibacterial potency and spectrum. A 6-bromo substitution on the indole ring (compound 5e) confers potent activity against the Gram-positive bacterium *S. aureus*, while a 6-methyl group (compound 5f) leads to strong inhibition of the Gram-negative bacterium *P. aeruginosa*. Furthermore, N-substitution on the piperazine ring, such as with a 4-chlorobenzyl group (compound 11f), dramatically enhances activity against *P. aeruginosa*, resulting in a MIC value superior to the control drug.

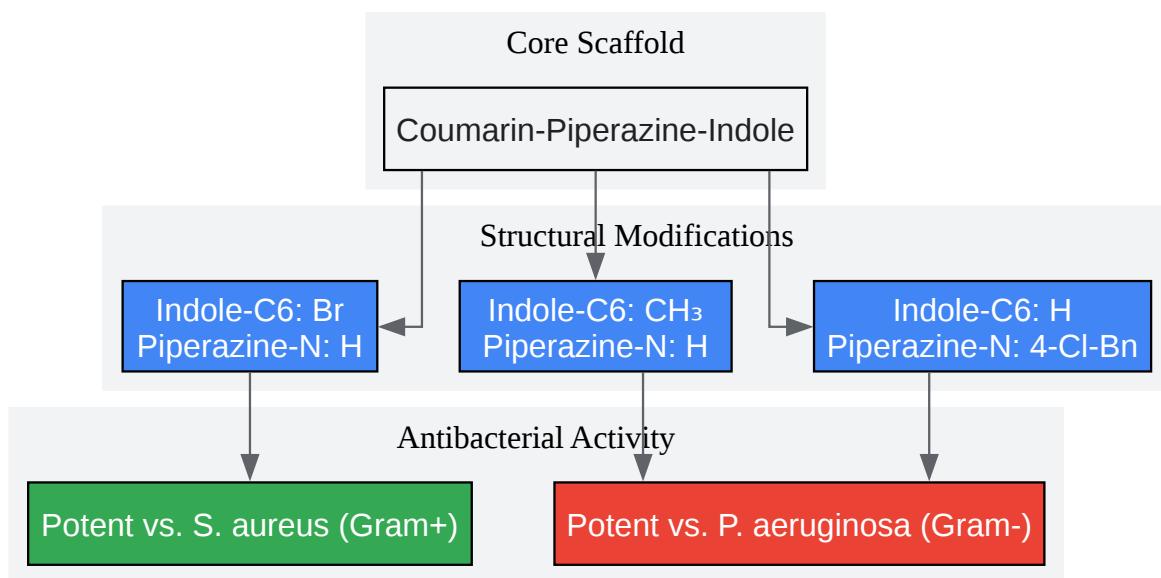
## Experimental Protocols

Broth Microdilution Method for MIC Determination:

The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6]

- Preparation of Inoculum: Bacterial strains are grown overnight and then diluted in Mueller-Hinton broth to a concentration of approximately  $5 \times 10^5$  CFU/mL.
- Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Visualization



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SAR of Coumarin-Piperazine Hybrids.

# Acetylcholinesterase Inhibitory Activity of Thiazole-Piperazine Derivatives

A series of thiazole-substituted benzoylpiperazine derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. The study demonstrated that the nature and position of substituents on the phenyl ring of the benzoyl moiety significantly affect the inhibitory potency.

## Data Presentation: In Vitro Acetylcholinesterase Inhibition

The table below shows the 50% inhibitory concentration (IC<sub>50</sub>) values of selected thiazole-piperazine derivatives against AChE.

Compound ID	Substituent on Benzoyl Phenyl Ring	AChE IC <sub>50</sub> (μM)
35	4-Methoxy	0.9767
38	3-Methyl	0.9493
40	4-Chloro	0.8023
Donepezil (Standard)	-	~0.02

Data extracted from a study on thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors.

## Structure-Activity Relationship Insights

The results indicate that electron-donating groups (e.g., 4-methoxy in compound 35) and electron-withdrawing groups (e.g., 4-chloro in compound 40) on the benzoyl phenyl ring can lead to potent AChE inhibition. The position of the substituent also plays a role, as seen with the 3-methyl derivative (compound 38). While these compounds are potent inhibitors, they are less active than the standard drug, Donepezil, suggesting further optimization is needed.

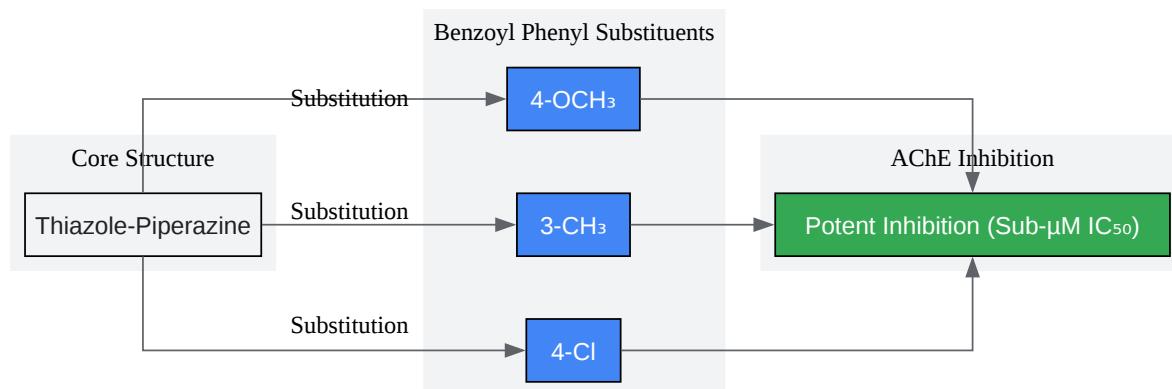
## Experimental Protocols

### Ellman's Method for Acetylcholinesterase Inhibition Assay:

The AChE inhibitory activity was measured using a modified Ellman's spectrophotometric method.[7][8]

- Reagents: Acetylthiocholine iodide (ATCl) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylcholinesterase enzyme.
- Assay Principle: AChE hydrolyzes ATCl to thiocholine and acetate. The produced thiocholine reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.
- Procedure: The assay is performed in a 96-well plate. The enzyme is pre-incubated with the test compound for a specific period. The reaction is initiated by the addition of the substrate and DTNB.
- Measurement: The increase in absorbance is monitored at 412 nm over time.
- Data Analysis: The percentage of inhibition is calculated, and the IC<sub>50</sub> value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined.

## Visualization



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SAR of Thiazole-Piperazine AChE Inhibitors.

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